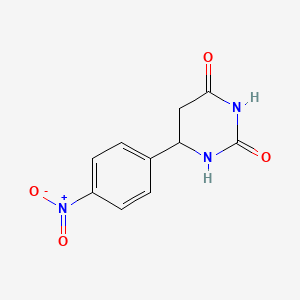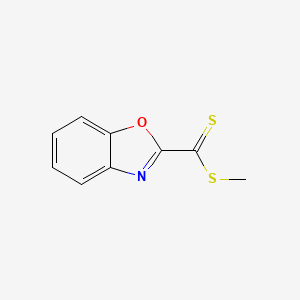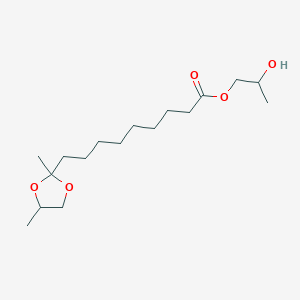
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-YL)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nonanoate ester group. The presence of these functional groups imparts specific chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate typically involves the reaction of 2,4-dimethyl-1,3-dioxolane with a suitable nonanoic acid derivative. One common method is the esterification reaction, where the hydroxyl group of the dioxolane reacts with the carboxylic acid group of the nonanoic acid derivative in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s overall activity is influenced by its ability to interact with cellular components and disrupt normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of both the dioxolane ring and the nonanoate ester group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94106-28-2 |
|---|---|
Molecular Formula |
C17H32O5 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate |
InChI |
InChI=1S/C17H32O5/c1-14(18)12-20-16(19)10-8-6-4-5-7-9-11-17(3)21-13-15(2)22-17/h14-15,18H,4-13H2,1-3H3 |
InChI Key |
KIXRATXUYMDJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(C)CCCCCCCCC(=O)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
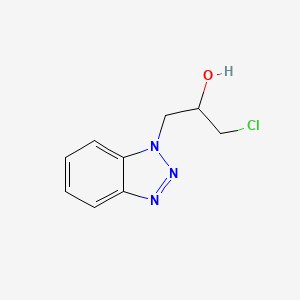

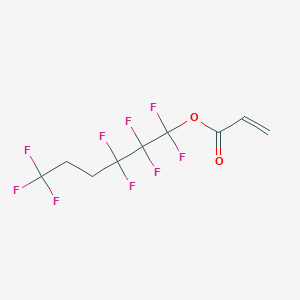

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
